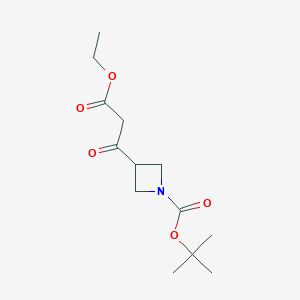

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Description

The Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of saturated cyclic amines. Their significance in synthetic chemistry is largely driven by the inherent ring strain of the azetidine (B1206935) core, which is approximately 25 kcal/mol. researchgate.net This strain energy, while rendering the ring more reactive than its larger five- and six-membered counterparts (pyrrolidines and piperidines), provides a stable yet activatable scaffold. uwindsor.canih.gov Unlike the more highly strained three-membered aziridines, azetidines exhibit greater stability, making them easier to handle and isolate while still being susceptible to selective ring-opening and ring-expansion reactions under appropriate conditions. uwindsor.carsc.org

This balance of stability and reactivity makes azetidines versatile synthetic intermediates. rsc.org They serve as valuable synthons for the construction of more complex, substituted acyclic amines and larger heterocyclic systems such as pyrrolidines, piperidines, and azepanes. rsc.org Furthermore, the defined three-dimensional structure of the azetidine ring allows for the precise spatial arrangement of substituents, a critical feature in the design of biologically active molecules and asymmetric catalysts. nih.govuni-muenchen.de

Overview of Azetidine Core as a Privileged Structure

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The azetidine core has emerged as such a scaffold. researchgate.netnih.gov Its utility in drug design is attributed to several key features:

Molecular Rigidity: The constrained four-membered ring introduces a high degree of conformational restriction, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. chemicalbook.com

Three-Dimensionality: The non-planar nature of the azetidine ring serves as an excellent scaffold for projecting substituents into three-dimensional space, allowing for improved target engagement and selectivity. It can act as a bioisostere for other cyclic systems, enabling fine-tuning of physicochemical properties. researchgate.net

Improved Physicochemical Properties: Incorporation of an azetidine moiety can favorably modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

The prevalence of the azetidine motif in a range of approved drugs and clinical candidates, targeting diverse diseases from cancer to cardiovascular disorders, underscores its status as a privileged structure. nih.govacs.org

The Role of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine as a Key Synthetic Intermediate

The compound this compound is a highly functionalized building block designed for complex molecular synthesis. Its structure combines the key features of the azetidine scaffold with the versatile reactivity of a β-keto ester functional group.

The synthesis of this intermediate likely proceeds from the common starting material, 1-Boc-3-azetidinone. chemicalbook.comgoogle.com A plausible route involves the acylation of a nucleophilic azetidine derivative, such as an organozinc reagent like {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc, with an appropriate acylating agent like ethyl malonyl chloride.

The true value of this compound lies in its potential as a precursor to a wide variety of more complex molecules. The β-keto ester moiety is a classic functional group in organic synthesis, known for its dual nucleophilic and electrophilic character. rsc.org The acidic α-proton allows for easy formation of an enolate, which can participate in a range of carbon-carbon bond-forming reactions.

Table 1: Potential Synthetic Transformations of this compound This interactive table outlines the potential reactivity of the β-keto ester moiety, making the title compound a versatile intermediate.

| Reaction Type | Reagent(s) | Resulting Functional Group/Scaffold |

|---|---|---|

| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | α-Substituted β-keto ester |

| Knorr Pyrrole (B145914) Synthesis | α-Amino ketone | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine, subsequently oxidized to Pyridine |

| Paal-Knorr Furan Synthesis | Acid catalyst (after conversion to 1,4-dicarbonyl) | Substituted Furan |

| Condensation with Hydrazines | Hydrazine (B178648) or substituted hydrazine | Pyrazole (B372694) |

| Condensation with Ureas/Thioureas | Urea or Thiourea | Pyrimidine (B1678525) or Thiouracil derivative |

| Decarboxylation | Acid or base with heat | 3-Acetonyl-azetidine |

The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the azetidine nitrogen. It is stable under a wide range of reaction conditions used to modify the β-keto ester side chain but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for subsequent functionalization of the nitrogen atom. nih.govfrontiersin.org This dual functionality makes this compound a powerful intermediate for building complex, polyfunctional molecules and diverse heterocyclic systems built upon the privileged azetidine scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Boc-3-azetidinone |

| {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc |

| Azetidine |

| Aziridine (B145994) |

| Pyrrolidine (B122466) |

| Piperidine (B6355638) |

| Azepane |

| Ethyl malonyl chloride |

| Trifluoroacetic acid |

| Pyrazole |

| Furan |

| Pyridine |

| Pyrrole |

| Pyrimidine |

Strategies for Azetidine Ring Construction

The inherent ring strain of azetidines necessitates specialized synthetic strategies to overcome the activation energy barrier for their formation. The most common and effective methods rely on intramolecular cyclization reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a C-N bond within a suitably functionalized acyclic precursor.

The formation of the azetidine ring can be achieved through the base-promoted intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group at a gamma-position. A classic example is the cyclization of γ-amino halides. While specific examples detailing the use of dibromo amino esters for the direct synthesis of 3-functionalized azetidines are not abundant, the general principle of intramolecular nucleophilic substitution is well-established. This approach typically involves the reaction of a primary or secondary amine with a carbon bearing a leaving group, such as a halide, three carbons away. The presence of an ester group on the precursor can influence the reaction conditions and yield.

A related and more modern approach involves the intermolecular C–H amination of bromoalkanes to introduce the nitrogen center, followed by intramolecular cyclization to form the azetidine ring. This two-step sequence has been shown to be effective for a range of substrates. nsf.gov

| Starting Material Type | Reagents and Conditions | Product | Yield (%) |

| γ-Amino halide | Base (e.g., NaH, K2CO3) in a suitable solvent (e.g., DMF, CH3CN) | Azetidine | Variable |

| Bromoalkane | 1. Rh2(esp)2, PhI(OAc)2, MgO; 2. Base | N-Protected Azetidine | Good to Excellent nsf.gov |

A powerful and regioselective method for constructing the azetidine ring is the intramolecular aminolysis of 3,4-epoxy amines. This reaction can be catalyzed by Lewis acids, with lanthanide triflates such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) being particularly effective. nih.govnih.govnih.govfrontiersin.org The catalyst promotes the nucleophilic attack of the amine onto the C3 position of the epoxide, leading to the formation of a 3-hydroxyazetidine derivative in a highly regioselective manner. nih.govnih.govnih.govfrontiersin.org This method is advantageous due to its tolerance of various functional groups, including acid-sensitive and Lewis basic moieties. nih.govnih.govnih.govfrontiersin.org

The reaction conditions are typically mild, involving refluxing the substrate in a solvent like 1,2-dichloroethane (B1671644) (DCE) with a catalytic amount of La(OTf)3. nih.govfrontiersin.org This methodology provides a valuable route to 3-hydroxyazetidines, which are versatile intermediates for further functionalization.

| Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Product | Yield (%) |

| cis-3,4-Epoxy amine | La(OTf)3 (5) | DCE | Reflux | 2.5 | 3-Hydroxyazetidine derivative | 81 nih.govfrontiersin.org |

| Substituted cis-3,4-epoxy amines | La(OTf)3 (5) | DCE | Reflux | Varies | Corresponding 3-hydroxyazetidines | High nih.govnih.govnih.govfrontiersin.org |

Ring-closing metathesis (RCM) has emerged as a versatile tool in the synthesis of cyclic compounds, including azetidines. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, usually ethylene. For the synthesis of azetidines, a diallylamine derivative is commonly used as the precursor.

The efficiency of the RCM reaction is influenced by factors such as the catalyst generation, substrate concentration, and the nature of the substituents on the nitrogen atom and the alkene moieties. The resulting unsaturated azetidine, a 3-azetine, can be subsequently reduced to the saturated azetidine ring if desired. This method is valued for its functional group tolerance and its ability to form rings of various sizes. While highly effective for 5- to 7-membered rings, its application to the formation of strained four-membered rings like azetidines can be more challenging and may require specific catalyst systems and reaction conditions.

| Precursor | Catalyst | Solvent | Conditions | Product | Yield (%) |

| N-Allyl-N-(o-bromobenzyl)amine derivative | Grubbs' Catalyst | Toluene (B28343) | Reflux | Fused azetidine system | Moderate to Good |

| Diallylamine derivative | Ruthenium-based catalyst | CH2Cl2 | Varies | 3-Azetine derivative | Variable |

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While often used in an intermolecular fashion, its intramolecular variant can be effectively applied to the synthesis of nitrogen-containing heterocyles, including fused azetidine systems. nih.gov This approach typically involves a precursor containing an amine and an aryl or vinyl halide within the same molecule.

In the context of azetidine synthesis, this methodology is particularly useful for constructing bicyclic or polycyclic systems where the azetidine ring is fused to another ring. For example, an N-substituted amine with an ortho-haloaryl group can undergo intramolecular cyclization to form a tetrahydroquinoline system fused with an azetidine ring. nih.gov The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base to facilitate the amination.

| Substrate | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| o-Bromo-N-nosyl azetidine derivative | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | Azetidine-fused tetrahydroquinoline | 68-79 nih.gov |

A common strategy for introducing a cyano group at the 3-position of an azetidine ring, which can be a precursor to other functional groups, involves a two-step process starting from a 3-hydroxyazetidine. The hydroxyl group is first converted into a good leaving group, typically by mesylation or tosylation, to form a 3-sulfonyloxyazetidine. This intermediate is then treated with a cyanide source, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield the corresponding 3-cyanoazetidine.

This method is a reliable way to introduce a carbon-based functional group at the 3-position, and the resulting nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo other transformations to build more complex side chains. The success of this reaction depends on the efficient formation of the sulfonate ester and the subsequent displacement by the cyanide nucleophile.

| Starting Material | Reagents | Intermediate | Reagents | Final Product | Overall Yield (%) |

| 1-Boc-3-hydroxyazetidine | Methanesulfonyl chloride, Triethylamine | 1-Boc-3-mesyloxyazetidine | Sodium cyanide | 1-Boc-3-cyanoazetidine | Variable |

| 1-Boc-3-hydroxyazetidine | p-Toluenesulfonyl chloride, Pyridine | 1-Boc-3-tosyloxyazetidine | Potassium cyanide | 1-Boc-3-cyanoazetidine | Variable |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions are among the most efficient methods for the construction of cyclic compounds, including the strained four-membered azetidine ring. These reactions can be broadly categorized based on the number of atoms contributed by each reactant to the newly formed ring.

The [3+1] cycloaddition strategy offers a direct approach to the azetidine core by combining a three-atom component with a single-atom component. A notable example is the reaction between azomethine ylides and isocyanides. Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines. While azomethine ylides are more commonly employed in [3+2] cycloadditions to form five-membered rings, their reaction with isocyanides provides a pathway to four-membered azetidine derivatives. This transformation involves the formal insertion of the isocyanide carbon into the C-N-C framework of the azomethine ylide.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| Azomethine Ylide (from Aziridine) | Isocyanide | Thermal | 1-Phthalimidoazetidine derivative |

The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines nih.gov. This reaction is particularly valuable as it can proceed in a single step with high regio- and stereoselectivity. However, its application has faced challenges, including competing reaction pathways upon photochemical excitation of the substrates.

Recent advancements have demonstrated the utility of visible-light-mediated intermolecular aza-Paterno-Büchi reactions. One such approach utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be harnessed through triplet energy transfer from a commercially available iridium photocatalyst. This method allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions. The resulting azetidine products can be readily converted into unprotected azetidines, providing a novel route to these desirable synthetic targets. The reaction is characterized by its operational simplicity and tolerance of various functional groups.

A key challenge in many aza-Paterno-Büchi reactions is the potential for E/Z isomerization of the imine component, which can be a competing relaxation pathway. To circumvent this, many reported examples utilize cyclic imines. The majority of these reactions are intermolecular, involving the UV irradiation of an imine that subsequently undergoes cycloaddition with an alkene nih.gov. Intramolecular versions of this reaction have also been successfully employed to create more complex, fused azetidine scaffolds nih.govacs.org.

| Imine Source | Alkene | Catalyst/Conditions | Product | Ref. |

| 2-Isoxazoline-3-carboxylate | Various Alkenes | Ir photocatalyst, visible light | Highly functionalized azetidine | |

| Cyclic Imine | Alkene | UV light | Azetidine | nih.gov |

| Proximate bichromophoric system | Intramolecular Alkene | Direct or acetone-sensitized excitation | Fused azetidine scaffold | nih.gov |

While the focus of this article is on azetidine synthesis, it is noteworthy to mention related cycloaddition methodologies that lead to other nitrogen-containing heterocycles, as they showcase the versatility of photochemical reactions. An example is the asymmetric [3+2] photocycloaddition of β-keto esters with vinyl azides. This reaction, facilitated by a cooperative catalytic system comprising a chiral nickel Lewis acid catalyst and an organic photocatalyst under visible-light irradiation, leads to the highly enantioselective construction of polycyclic, densely substituted 3,4-dihydro-2H-pyrrole heterocycles. This method is significant for its ability to create two contiguous tetrasubstituted carbon stereocenters, including a chiral N,O-ketal motif. Mechanistic studies suggest that the reaction's success relies on the dual role of the nickel catalyst in forming a substrate/Ni complex, which assists in both the photoredox event and the enantioselective radical addition. Although this reaction yields a five-membered ring, the principles of dual catalysis and stereochemical control are relevant to the broader field of heterocyclic synthesis.

The [3+2] cycloaddition of nitrones with alkenes or alkynes is a well-established 1,3-dipolar cycloaddition that typically yields isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively wikipedia.org. In this reaction, the nitrone acts as the 1,3-dipole and the alkene or alkyne serves as the dipolarophile wikipedia.org. The regioselectivity of this concerted, pericyclic process is governed by the frontier molecular orbitals of the reactants wikipedia.org.

When an azetidine ring is incorporated into the nitrone structure, the subsequent [3+2] cycloaddition with an alkynoate leads to the formation of a bicyclic system containing a fused azetidine and isoxazoline ring. This approach allows for the rapid construction of complex molecular architectures incorporating the strained four-membered ring. The resulting fused heterocycles can serve as precursors to a variety of other functionalized azetidine derivatives through further chemical transformations, such as the reductive cleavage of the N-O bond in the isoxazoline ring.

| Nitrone | Dipolarophile | Conditions | Product | Ref. |

| Azetidine Nitrone | Alkynoate | Thermal | Fused azetidine-isoxazoline | |

| C-phenyl-N-methylnitrone | Baylis-Hillman adduct | Not specified | Isoxazolidine | wikipedia.org |

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. The olefinic π-bond within 2-azetine derivatives allows them to participate in this class of reaction, acting as either the diene or the dienophile depending on their substitution pattern nih.gov.

An early example of a [4+2] cycloaddition involving a 2-azetine was the reaction of an N-acetyl-2-azetine as a dienophile with various dienes. This reaction proceeded simply with heating to afford complex cycloadducts, showing a preference for the endo product in high yields nih.gov. More recently, a Y(OTf)₃-catalyzed [4+2] cycloaddition between N-acetyl-2-azetine and various aromatic imines has been utilized to synthesize azetidines fused to tetrahydroquinolines nih.gov. In this case, the 2-azetine acts as the diene component. These reactions demonstrate the utility of 2-azetines as versatile building blocks for constructing intricate, fused heterocyclic systems containing an azetidine ring.

| Diene/Dienophile 1 | Diene/Dienophile 2 | Catalyst/Conditions | Product | Ref. |

| Various Dienes | N-acetyl-2-azetine | Heat | Fused azetidine cycloadduct | nih.gov |

| N-acetyl-2-azetine | Aromatic Imines | Y(OTf)₃ | Azetidine fused to tetrahydroquinoline | nih.gov |

Ring Rearrangements and Expansions to Azetidines

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of azetidines, often starting from more readily available smaller ring systems like aziridines. A one-carbon ring expansion of aziridines to azetidines can be achieved through the formation of an aziridinium (B1262131) ylide followed by a nih.govnih.gov-Stevens rearrangement.

Recent advancements in biocatalysis have led to the development of engineered 'carbene transferase' enzymes that can effect this transformation with high enantioselectivity. A laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines, overriding the inherent tendency of the intermediate aziridinium ylides to undergo cheletropic extrusion of olefins nih.govchemrxiv.orgacs.orgacs.org. This biocatalytic approach demonstrates exceptional stereocontrol over the nih.govnih.gov-Stevens rearrangement nih.govchemrxiv.orgacs.orgacs.org.

Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity nih.gov. The proposed mechanism involves the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product nih.gov.

| Starting Material | Reagent/Catalyst | Reaction Type | Product | Ref. |

| Aziridine | Engineered Cytochrome P450 (P411-AzetS) | Biocatalytic nih.govnih.gov-Stevens Rearrangement | Chiral Azetidine | nih.govchemrxiv.orgacs.orgacs.org |

| Bicyclic Methylene Aziridine | Rhodium-bound Carbene | [3+1] Ring Expansion | Methylene Azetidine | nih.gov |

Synthetic Methodologies for this compound and its Azetidine Derivatives

The synthesis of azetidine derivatives, including the target compound this compound, is a field of significant interest in medicinal and synthetic chemistry due to the prevalence of the azetidine motif in biologically active molecules. Various synthetic strategies have been developed to construct and functionalize this strained four-membered ring system. These methodologies range from ring expansion and rearrangement reactions to modern cross-coupling strategies, providing access to a diverse array of substituted azetidines.

3 Ring Expansion and Rearrangement Strategies

Ring expansion and rearrangement reactions offer powerful tools for the synthesis of azetidine rings from more readily available starting materials. These methods often leverage the release of ring strain or thermodynamically driven transformations to afford the desired four-membered heterocycles.

1 Thermal Isomerization of Aziridines to Azetidines

The thermal ring expansion of aziridines to azetidines represents a potential, albeit less common, method for the construction of the azetidine core. This transformation is conceptually driven by the relief of the high ring strain inherent in the three-membered aziridine ring (approximately 27 kcal/mol) to form the slightly less strained four-membered azetidine ring (approximately 25.4 kcal/mol). The inherent reactivity of the aziridine ring makes it a valuable building block for the synthesis of other heterocyclic motifs. researchgate.net

While direct thermal isomerization is not extensively documented, related rearrangements involving aziridinium ylides have been shown to yield azetidines. For instance, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported. This process involves an engineered cytochrome P450 enzyme that catalyzes a highly enantioselective mdpi.comacs.org-Stevens rearrangement of an intermediate aziridinium ylide. This enzymatic approach overcomes the typical reaction pathway of cheletropic extrusion of ethylene from the aziridinium ylide, favoring the desired ring expansion to the azetidine product with exceptional stereocontrol. chemrxiv.org

2 Rearrangements of 3-(Chloromethyl)azetidin-2-ones to Azetidine-3-carboxylic Acid Esters

A notable rearrangement reaction provides a direct route to azetidine-3-carboxylic acid esters from 3-(chloromethyl)azetidin-2-ones. This transformation is significant as azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry. semanticscholar.orgsci-hub.in The reaction proceeds via a novel rearrangement mechanism, converting the β-lactam framework into the corresponding azetidine ester. This method offers an alternative to multi-step sequences that often start from precursors like epichlorohydrin. semanticscholar.org

3 Copper(I)-Catalyzed Skeletal Rearrangement of O-Propargylic Oximes

A versatile method for the synthesis of azetidine derivatives involves the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. This reaction proceeds through a cascade mechanism to form four-membered cyclic nitrones, also known as azetidine nitrones. acs.orgnih.gov The process is initiated by a copper(I)-catalyzed tandem acs.orgacs.org-rearrangement and a 4π-electrocyclization of N-allenylnitrone intermediates. acs.org

This methodology has been shown to produce a variety of azetidine nitrones in moderate to good yields. acs.org The reaction conditions typically involve a copper(I) salt, such as copper(I) bromide, often in combination with a ligand like 2-aminopyridine, in a suitable solvent like acetonitrile at elevated temperatures. acs.org The substituents on both the alkyne and oxime moieties can influence the reaction outcome, affecting the formation of either azetidine nitrones or exomethylene oxazolines. acs.org

Table 1: Optimization of Copper(I)-Catalyzed Skeletal Rearrangement of O-Propargylic 9-Fluorenone Oxime acs.org

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuBr (10) | CH₃CN | 100 | 72 | 21 |

| 2 | CuCl (10) | CH₃CN | 100 | 72 | 30 |

| 3 | CuI (10) | CH₃CN | 100 | 72 | 25 |

| 4 | AgOTf (10) | CH₃CN | 100 | 72 | 0 |

| 5 | PdCl₂(CH₃CN)₂ (10) | CH₃CN | 100 | 72 | 0 |

| 6 | IPrAuCl/AgOTf (5/5) | CH₃CN | 100 | 72 | 0 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHLSSKQJCGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 3 3 Ethoxy 3 Oxopropanoyl Azetidine and Its Azetidine Derivatives

4 Cross-Coupling Strategies for Azetidine (B1206935) Functionalization

Cross-coupling reactions have emerged as powerful and indispensable tools for the functionalization of heterocyclic compounds, including azetidines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of a wide range of C3-substituted azetidine derivatives.

1 Palladium-Catalyzed C-H Arylation for C3-Substituted Azetidines

Palladium-catalyzed C-H arylation has been successfully applied to the synthesis of C3-substituted azetidines. This approach involves the direct coupling of a C-H bond at the C3 position of the azetidine ring with an aryl halide. A notable example is the palladium-catalyzed α-arylation of azetidinyl esters. nih.gov To achieve this transformation, challenges such as the weak acidity of the α-C-H bond and the potential for ring-opening of the strained azetidine must be overcome. By employing a benzyl protecting group on the azetidine nitrogen, the α-arylation can proceed without decomposition of the enolate intermediate. nih.gov

In a different application, palladium-catalyzed C(sp³)–H arylation has been observed in complex molecules, leading to the formation of azetidine rings as a side product, a process termed azetidination. nih.govacs.orgnih.gov This reaction is directed by a picolinamide (B142947) group and occurs concurrently with the desired arylation. The selectivity between arylation and azetidination can be influenced by the electronic properties of the iodoarene coupling partner. Electron-donating groups on the iodoarene favor C-H arylation, while electron-withdrawing groups tend to promote the formation of the azetidine ring. nih.govacs.org

2 Suzuki-Miyaura Cross-Coupling in Azetidine Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the structural diversification of azetidine derivatives. mdpi.com This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate, enabling the introduction of a wide variety of substituents onto the azetidine scaffold.

This methodology has been employed in the synthesis of novel heterocyclic amino acid derivatives containing an azetidine ring. mdpi.com For instance, a 3-substituted azetidine bearing a brominated pyrazole (B372694) moiety can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl, heteroaryl, or alkyl groups. The reaction conditions are crucial for achieving high yields, with catalyst systems such as Pd(PPh₃)₄ and a suitable base like K₃PO₄ in a solvent like 1,4-dioxane proving effective. mdpi.com

Table 2: Selected Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Substituted Azetidine Derivatives mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5a | 94 |

| 2 | 4-Methylphenylboronic acid | 5b | 89 |

| 3 | 4-Methoxyphenylboronic acid | 5c | 92 |

| 4 | 4-Fluorophenylboronic acid | 5d | 85 |

| 5 | Thiophene-2-boronic acid | 5j | 78 |

Furthermore, azetidine-based ligands have been developed and utilized in Suzuki-Miyaura reactions, demonstrating the versatility of the azetidine scaffold in catalysis. mdpi.comresearchgate.netresearchgate.net

3 Palladium-Catalyzed Cross-Coupling for 3-Aryl Azetidine-3-carboxylic Acids

The synthesis of 3-aryl-azetidine-3-carboxylic acids, which are valuable building blocks for peptide synthesis, can be achieved through palladium-catalyzed cross-coupling reactions. A recently developed catalytic two-step synthesis provides an efficient route to these compounds. thieme-connect.com This method highlights the power of modern catalytic processes in constructing complex and medicinally relevant scaffolds.

A different approach involves the palladium-catalyzed α-arylation of azetidine-3-carboxylates. This reaction directly couples an aryl halide with the C3 position of the azetidine ring. A key challenge in this transformation is the potential for side reactions due to the presence of the ester and the strained ring. However, by carefully selecting the reaction conditions, including the palladium catalyst, ligand, and base, the desired 3-aryl-azetidine-3-carboxylic acid derivatives can be obtained in good yields. nih.gov

Nucleophilic Addition and Alkylation Pathways

Aza-Michael additions represent a significant strategy for the synthesis of azetidine amino acid derivatives. This method involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. A notable application of this reaction is the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings. The process can start from methyl 2-(azetidin-3-ylidene)acetate, which undergoes an aza-Michael addition with various heterocyclic amines. This approach provides a simple and efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comnih.gov The starting material, (N-Boc-azetidin-3-ylidene)acetate, is typically prepared from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction. mdpi.combohrium.comnih.gov The subsequent aza-Michael addition allows for the introduction of diverse functionalities, leading to a library of novel azetidine-containing compounds. mdpi.combohrium.comnih.gov

The versatility of this method is further demonstrated by the ability to diversify the resulting products. For instance, Suzuki–Miyaura cross-coupling reactions can be performed on brominated pyrazole-azetidine hybrids synthesized via the aza-Michael addition, expanding the range of accessible derivatives. nih.govresearchgate.net The structures of these novel heterocyclic compounds are typically confirmed using spectroscopic methods such as 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). bohrium.comresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Methyl 2-(azetidin-3-ylidene)acetate | Heterocyclic aliphatic and aromatic amines | 3-substituted 3-(acetoxymethyl)azetidines | Simple and efficient, allows for diverse functionalization. mdpi.combohrium.comnih.gov |

| (N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | Starting material obtained via Horner-Wadsworth-Emmons reaction. mdpi.combohrium.comnih.gov |

A direct and efficient method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with the bis-triflate of a 2-substituted-1,3-propanediol. nih.gov This transformation is conveniently carried out in a single reaction vessel, which simplifies the synthetic procedure. A significant advantage of this methodology is that the elimination of the alkylating reagent, a common side reaction, is generally not a major issue. nih.gov The scope of this reaction has been explored with a variety of 2-substituted-1,3-propanediols and amine nucleophiles, demonstrating its utility in generating a range of substituted azetidines. nih.gov

| Amine | Alkylating Agent | Product | Reaction Condition |

| Primary Amine | Bis-triflate of a 2-substituted-1,3-propanediol | 1,3-disubstituted azetidine | One-pot synthesis nih.gov |

A versatile protocol for the direct installation of azetidine rings onto a wide array of nucleophiles has been developed using azetidinyl trichloroacetimidates as electrophilic azetidinylating reagents. chemrxiv.org This method addresses the challenge of directly attaching the azetidine motif to biorelevant molecules. The reaction allows for the "any-stage" functionalization, meaning the azetidine ring can be introduced at various points in a synthetic sequence. chemrxiv.org Over 20 classes of nucleophiles have been shown to be compatible with this protocol, leading to a diverse library of functionalized azetidines. chemrxiv.org This approach simplifies the synthesis of medicinally relevant structures and provides facile access to azetidine analogues of bioactive compounds. chemrxiv.org

| Electrophilic Azetidine Source | Nucleophile | Product | Key Advantage |

| Azetidinyl Trichloroacetimidates | >20 classes of nucleophiles | Functionalized Azetidines | Direct, "any-stage" installation of the azetidine ring. chemrxiv.org |

Horner-Wadsworth-Emmons Reactions for Azetidinylidene Intermediates

The Horner-Wadsworth-Emmons (HWE) reaction is a crucial tool in the synthesis of azetidinylidene intermediates, which are precursors for various functionalized azetidines. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the use of phosphonate-stabilized carbanions, which are more nucleophilic but less basic than the phosphonium ylides used in the standard Wittig reaction. wikipedia.org A key application of the HWE reaction in this context is the synthesis of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. mdpi.combohrium.comnih.gov This azetidinylideneacetate then serves as a substrate for subsequent reactions, such as the aza-Michael additions discussed previously. mdpi.combohrium.comnih.gov

The HWE reaction generally favors the formation of (E)-alkenes, and the dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying purification. wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to a carbonyl compound (in this case, an azetidinone). The resulting intermediate eliminates a dialkylphosphate to form the alkene. wikipedia.org

| Carbonyl Compound | Phosphonate Reagent | Intermediate | Product |

| (N-Boc)azetidin-3-one | Phosphonate-stabilized carbanion | Azetidinylidene | (N-Boc-azetidin-3-ylidene)acetate mdpi.combohrium.comnih.gov |

Ti(IV)-Mediated Coupling for Spirocyclic NH-Azetidines

A single-step synthesis of structurally diverse and previously unreported spirocyclic NH-azetidines can be achieved through a Titanium(IV)-mediated reaction of oxime ethers. nih.govresearchgate.net This transformation utilizes either an alkyl Grignard reagent or a terminal olefin as a ligand exchange coupling partner. nih.govresearchgate.net The proposed mechanism is a Kulinkovich-type reaction, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to form the desired four-membered N-heterocyclic ring. nih.govresearchgate.net This method proceeds in moderate yields and provides a direct route to these complex spirocyclic structures. nih.govresearchgate.net

| Substrate | Reagents | Proposed Intermediate | Product |

| Oxime ether | Alkyl Grignard reagent or terminal olefin, Ti(IV) isopropoxide | Titanacyclopropane | Spirocyclic NH-azetidine nih.govresearchgate.net |

Organocatalyzed Intramolecular C-C Bond Formation for Spirocyclic Azetidine Oxindoles

An enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been developed through an organocatalyzed intramolecular C-C bond formation. nih.govnih.govacs.org This method is significant as it combines two important pharmacophores into a spirocyclic framework that is attractive for medicinal chemistry. nih.govnih.gov The enantioselectivity is achieved using a novel SF5-containing chiral cation phase-transfer (PT) catalyst. nih.gov The reaction proceeds with high yields and excellent enantiomeric ratios (up to 2:98 er). nih.govacs.org Control experiments suggest an interfacial PT mechanism where the catalytic asymmetric induction is achieved through the activation of a chloride leaving group. nih.govnih.gov The resulting enantioenriched products can be readily elaborated or deprotected to afford medicinally relevant compounds. nih.gov

| Substrate | Catalyst | Reaction Type | Product |

| Isatin-derived diazo compounds | Novel SF5-containing chiral cation phase-transfer catalyst | Intramolecular C-C bond formation | Spirocyclic azetidine oxindoles nih.govacs.org |

Mitsunobu Reaction for Azetidine Iminosugar Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including the formation of C-N bonds, with a characteristic inversion of stereochemistry. nih.govorganic-chemistry.org A particularly elegant application of this reaction is in the intramolecular cyclization of amino alcohols to form heterocyclic rings. This strategy has been successfully employed in the synthesis of complex natural products containing the azetidine core, such as in the enantioselective synthesis of penaresidin B.

In the synthesis of the penaresidin B azetidine core, a key step involves the intramolecular cyclization of a linear precursor containing both a secondary amine (as a sulfonamide) and a primary hydroxyl group. rsc.org This transformation is achieved under standard Mitsunobu conditions, utilizing a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). The reaction proceeds by activating the hydroxyl group, which is then displaced by the internal nitrogen nucleophile to form the strained four-membered azetidine ring. nih.govrsc.org This cyclization assembles the core structure with control over the contiguous stereogenic centers, highlighting the utility of the Mitsunobu reaction for constructing highly functionalized azetidines. rsc.org

Key Features of the Intramolecular Mitsunobu Reaction in Azetidine Synthesis:

| Feature | Description | Reference |

|---|---|---|

| Reactants | A linear precursor containing a nucleophilic nitrogen (e.g., sulfonamide) and a primary or secondary alcohol. | rsc.org |

| Reagents | Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). | nih.govrsc.org |

| Mechanism | Activation of the hydroxyl group by the PPh₃/DIAD adduct, followed by intramolecular SN2 attack by the nitrogen nucleophile. | nih.gov |

| Stereochemistry | Proceeds with inversion of configuration at the carbon bearing the hydroxyl group. | nih.govorganic-chemistry.org |

| Application | Formation of the core azetidine ring in the synthesis of complex molecules like iminosugars and natural products. | rsc.org |

Protective Group Strategies in Azetidine Synthesis

The inherent reactivity of the nitrogen atom in the azetidine ring necessitates the use of protecting groups during multi-step syntheses. The choice of protecting group is critical, as it must be stable under various reaction conditions while being readily removable when desired. This section details the widely used N-Boc protection strategy and discusses several alternative groups that offer orthogonal deprotection pathways.

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic treatment.

Protection: The N-Boc group is typically introduced by reacting the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction is often performed in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct. This method is highly efficient for the protection of both simple and functionalized azetidines. ljmu.ac.uk

Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. ljmu.ac.uknih.gov The reaction proceeds via cleavage of the tert-butyl group, which forms a stable carbocation, leading to the release of carbon dioxide and the free amine as an ammonium salt. Alternative acidic reagents can also be employed, offering different levels of reactivity and selectivity.

Common Reagents for N-Boc Deprotection:

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in DCM (e.g., 20-50% v/v), 0 °C to room temperature. | Highly effective and common; volatile byproducts are easily removed. | ljmu.ac.uknih.gov |

| Hydrochloric Acid (HCl) | HCl in an organic solvent such as dioxane, diethyl ether, or methanol. | Provides the hydrochloride salt of the amine. | |

| p-Toluenesulfonic Acid (TsOH) | TsOH in a suitable solvent. | A solid, non-volatile acid that can be advantageous in certain applications. | researchgate.net |

The acidic conditions required for Boc deprotection are generally mild enough that the strained azetidine ring remains intact without undergoing ring-opening. ljmu.ac.uk

To achieve orthogonality in complex syntheses, a variety of other nitrogen protecting groups are employed. These groups are removed under conditions that are distinct from the acid-labile Boc group, allowing for selective deprotection in the presence of other sensitive functionalities.

Benzyl (Bn) and Benzyloxycarbonyl (Cbz): The benzyl group can be introduced via reaction with benzyl bromide (BnBr). A related and very common group is the benzyloxycarbonyl (Cbz) group, installed using benzyl chloroformate (CbzCl). Both Bn and Cbz groups are stable to a wide range of reaction conditions but are readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that does not affect Boc or many other protecting groups. ljmu.ac.uk

Benzhydryl (Bh): The benzhydryl (diphenylmethyl) group is a bulky protecting group that can be introduced using benzhydryl bromide. Its removal can be challenging but has been achieved in β-lactam (azetidin-2-one) synthesis using N-bromosuccinimide (NBS) followed by acid hydrolysis, or via ozonolysis for N-benzhydryl aziridines. researchgate.netuclouvain.bemsu.edu These methods provide alternatives to standard hydrogenolysis or strong acid cleavage.

Trityl (Tr): The triphenylmethyl (trityl) group is even bulkier than benzhydryl and is typically used to protect primary amines or sterically accessible secondary amines. It is introduced using trityl chloride (TrCl). Like the Boc group, the trityl group is acid-labile and can be removed with acids such as trifluoroacetic acid or perchloric acid. nih.govresearchgate.net Its bulk can offer unique steric control in subsequent reactions.

Trifluoroacetyl (TFA): The trifluoroacetyl group is an electron-withdrawing acyl group that significantly reduces the nucleophilicity and basicity of the azetidine nitrogen. It can be introduced using trifluoroacetic anhydride (B1165640). This group is stable to acidic conditions but can be removed under basic conditions, such as with ammonia (B1221849) in methanol or potassium carbonate, making it orthogonal to acid-labile groups like Boc and Trityl. rsc.orgnih.gov

Nosyl (Ns): The 2-nitrobenzenesulfonyl (nosyl) group is another strongly electron-withdrawing group. It is readily introduced using nosyl chloride (NsCl). A key feature of the nosyl group is its use in the Fukuyama-Mitsunobu reaction to form secondary amines. Deprotection is achieved under mild, nucleophilic conditions using a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate), which is orthogonal to most other protecting group strategies. nih.gov

Comparison of Alternative Nitrogen Protecting Groups for Azetidines:

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality/Notes | Reference |

|---|---|---|---|---|---|

| Benzyl / Cbz | Bn / Cbz | Benzyl bromide / Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. | ljmu.ac.uk |

| Benzhydryl | Bh | Benzhydryl bromide | Oxidative cleavage (NBS, O₃) followed by hydrolysis. | Useful when hydrogenolysis is not feasible. | uclouvain.bemsu.edu |

| Trityl | Tr | Trityl chloride | Mild Acid (TFA, HClO₄) | Acid-labile; very bulky, offering steric hindrance. | nih.govresearchgate.net |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Basic conditions (NH₃/MeOH, K₂CO₃) | Orthogonal to acid-labile groups. | rsc.orgnih.gov |

Reactivity and Synthetic Transformations of 1 Boc 3 3 Ethoxy 3 Oxopropanoyl Azetidine and Azetidine Scaffolds

Ring-Opening Reactions of Azetidines

Azetidines, while more stable than their three-membered aziridine (B145994) counterparts, possess significant ring-strain energy (approximately 25.2 kcal/mol), which makes them susceptible to ring-opening reactions under appropriate conditions. magtech.com.cn This reactivity can be harnessed for the synthesis of diverse acyclic amine derivatives. The electrophilicity of the azetidine (B1206935) ring can be enhanced through N-activation, typically by protonation with acid or conversion into a quaternary azetidinium salt, rendering the ring carbons more susceptible to nucleophilic attack. rsc.orgmagtech.com.cn

The activation of the azetidine nitrogen, often by forming an azetidinium ion, facilitates nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond in an SN2-type process. magtech.com.cn The regioselectivity of this attack is governed by a combination of steric and electronic factors. rsc.orgmagtech.com.cn

A key example involves the tandem intramolecular ring-opening/closing cascade of an azetidine ring by silyl (B83357) ketene (B1206846) acetals. In a reaction activated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the silyl ketene acetal (B89532) attacks the azetidine, leading to an intermediate amino ester which then undergoes intramolecular cyclization to form spirocyclopropyl-γ-lactams in a highly regio- and stereoselective manner. researchgate.net

A wide array of nucleophiles has been employed in the ring-opening of activated azetidines and azetidinium ions. These reactions typically proceed with good stereoselectivity and regioselectivity, yielding functionalized linear amines. rsc.org The choice of nucleophile and the substitution pattern on the azetidine ring are critical in determining the outcome of the reaction. For instance, in N,N-dialkyl azetidiniums lacking a substituent at the C4 position, nucleophilic attack predominantly occurs at this less hindered site. magtech.com.cnambeed.com However, if the C2 position bears an electron-withdrawing group, the attack may be directed there. magtech.com.cn

The following table summarizes the outcomes of nucleophilic ring-opening reactions on various azetidinium salts, highlighting the regioselectivity observed.

| Azetidinium Substrate | Nucleophile | Major Ring-Opening Product | Position of Attack | Reference |

|---|---|---|---|---|

| N,N-dialkyl azetidinium (unsubstituted at C4) | Azide (N3-) | γ-Azido amine | C4 | ambeed.com |

| N,N-dialkyl azetidinium (unsubstituted at C4) | Benzylamine (B48309) | γ-Benzylamino amine | C4 | ambeed.com |

| N-alkoxycarbonyl azetidinium (alkyl group at C2) | Various Nucleophiles | Linear amine | C4 | magtech.com.cn |

| N-alkoxycarbonyl azetidinium (EWG at C2) | Various Nucleophiles | Linear amine | C2 | magtech.com.cn |

| Trisubstituted azetidinium (methyl group at C4) | Acetate (B1210297) (AcO-) | β-Amino acetate derivative | C2 | ambeed.com |

| TMSOTf-activated azetidine | Silyl Ketene Acetal | Intermediate γ-amino ester | C2 or C4 (context-dependent) | researchgate.net |

EWG: Electron-Withdrawing Group

The inherent ring strain of azetidines is a primary driving force for their ring-opening reactions. magtech.com.cn This stored energy can be released upon cleavage of one of the ring bonds, making such processes thermodynamically favorable. Methodologies that leverage this strain-release principle provide powerful tools for chemical synthesis. For example, the reaction of highly strained azabicyclo[1.1.0]butanes, which contain a fused azetidine ring, can be driven by strain release.

In one application, a multicomponent reaction sequence is driven by the strain-release ring-opening of an azabicyclo[1.1.0]butane. This rapid reaction allows for the modular synthesis of diverse, functionalized azetidines. The high reactivity endowed by ring strain allows azetidines to participate in transformations not readily accessible to their acyclic or larger-ring counterparts. magtech.com.cn This principle is also evident in acid-mediated intramolecular ring-opening decompositions, where protonation of the azetidine nitrogen initiates a nucleophilic attack from a pendant group, leading to ring cleavage. The balance between ring strain and the stability of reaction intermediates or transition states often dictates the reaction pathway and regioselectivity. rsc.org

While direct ring-opening of azetidines by hydrazones is not extensively documented, the use of hydrazine (B178648) derivatives as nucleophiles in reactions involving strained four-membered rings is known. For instance, hydrazine hydrate (B1144303) can be used in the stereocontrolled ring-opening of homochiral epoxides, which is a key step in the synthesis of 1,2-diazetidine-3-carboxylic acid derivatives—compounds containing a four-membered ring with two adjacent nitrogen atoms. magtech.com.cn In this synthesis, hydrazine attacks the unsubstituted carbon of the epoxide, followed by cyclization to form the diazetidine ring. magtech.com.cn

The regioselectivity of nucleophilic attack by nitrogen-based nucleophiles like hydrazines on strained rings is crucial. rsc.org In the context of azetidinium ions, nitrogen nucleophiles such as benzylamine have been shown to attack regioselectively to produce functionalized linear amines. rsc.orgambeed.com The principles governing these reactions—namely, the activation of the ring and the influence of steric and electronic effects on the site of nucleophilic attack—would similarly apply to reactions involving hydrazones or their derivatives. The nucleophilic nitrogen of the hydrazone would be expected to attack one of the electrophilic carbons of an activated azetidine ring, leading to a ring-opened product.

Functional Group Interconversions on the Azetidine Core

Beyond reactions that cleave the ring, the functional groups attached to the azetidine scaffold can be selectively modified. Such transformations are crucial for elaborating the core structure into more complex target molecules while preserving the valuable four-membered ring.

The ethyl ester moiety in compounds like 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine can be readily hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions. This transformation is a common step in the synthesis of azetidine-containing building blocks for peptide synthesis and medicinal chemistry. The resulting product, 1-Boc-azetidine-3-carboxylic acid, is a valuable non-proteinogenic amino acid analogue. The presence of the Boc protecting group on the nitrogen enhances stability, particularly under basic hydrolysis conditions. The conversion of the ester to a carboxylic acid provides a handle for further synthetic manipulations, such as amide bond formation.

Functional groups on the azetidine scaffold, such as esters and nitriles, can be reduced to the corresponding alcohols and amines. These transformations provide access to a different set of functionalized azetidine building blocks. For example, the reduction of an ester group on an azetidine ring using a powerful reducing agent like lithium aluminum hydride (LAH) yields a primary alcohol. researchgate.net

Similarly, nitrile groups attached to the azetidine core can be reduced to primary amines. Diisobutylaluminium hydride (DIBAL-H) is frequently used for this transformation, often followed by protection of the resulting amine, for example, with an o-nitrobenzenesulfonyl (nosyl) group. This reduction provides a route to azetidines bearing an aminomethyl substituent, which are versatile intermediates for further diversification. The choice of reducing agent is critical to ensure compatibility with other functional groups present in the molecule, including the Boc-protected azetidine ring itself.

The following table provides examples of reduction reactions on functionalized azetidine scaffolds.

| Substrate Functional Group | Reducing Agent | Product Functional Group | Reference |

|---|---|---|---|

| Ester | Superhydride (Lithium triethylborohydride) | Primary Alcohol | researchgate.net |

| Ester | Lithium Aluminum Hydride (LAH) | Primary Alcohol | researchgate.net |

| Nitrile | Diisobutylaluminium Hydride (DIBAL-H) | Primary Amine | |

| Nitrile | Ammonia (B1221849) Borane | Primary Amine |

Derivatization at the C3-Position of Azetidines (e.g., Nucleophilic Substitution)

The C3-position of the azetidine ring is a common site for introducing chemical diversity. In scaffolds designed for further functionalization, a leaving group, such as a halogen, is often incorporated at this position. For instance, the synthesis of alkyl 3-bromoazetidine-3-carboxylates provides a key intermediate where the bromine atom serves as a handle for subsequent nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide array of substituents by reacting the bromo-azetidine derivative with various carbon, nitrogen, oxygen, and sulfur-based nucleophiles. nih.gov

In the case of this compound, the C3 position is already substituted with the β-keto ester side chain. Therefore, direct nucleophilic substitution at the C3 carbon of the azetidine ring is not a typical reaction pathway. Instead, derivatization primarily occurs via reactions involving the side chain itself, which is rich in functionality.

| Starting Azetidine Scaffold | Nucleophile | Resulting C3-Substituent | Reference |

| Alkyl 3-bromoazetidine-3-carboxylate | Carbon Nucleophiles (e.g., organocuprates) | Alkyl/Aryl Groups | nih.gov |

| Alkyl 3-bromoazetidine-3-carboxylate | Sulfur Nucleophiles (e.g., thiols) | Thioether Groups | nih.gov |

| Alkyl 3-bromoazetidine-3-carboxylate | Oxygen Nucleophiles (e.g., alkoxides) | Ether Groups | nih.gov |

| Alkyl 3-bromoazetidine-3-carboxylate | Nitrogen Nucleophiles (e.g., amines) | Amino Groups | nih.gov |

This table illustrates general nucleophilic substitution reactions on a functionalized azetidine core, demonstrating the versatility of the C3-position for derivatization.

Alkylation and Acylation of Azetidine Nitrogen

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. youtube.com However, in this compound, the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group effectively prevents direct reaction at the nitrogen center under standard alkylating or acylating conditions.

To achieve N-alkylation or N-acylation, the Boc group must first be removed. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). The deprotection yields the corresponding secondary amine (the azetidinium salt), which, after neutralization, can be reacted with a variety of electrophiles.

Deprotection and Subsequent N-Functionalization:

Boc Deprotection: Treatment with a strong acid cleaves the Boc group, liberating the azetidine nitrogen.

N-Alkylation: The resulting free amine can be alkylated using alkyl halides or via reductive amination. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acyl azetidine. youtube.com

Phase-transfer catalysis is a particularly effective method for the N-alkylation of azetidines that lack electron-withdrawing groups, which would otherwise increase the acidity of the N-H bond. phasetransfercatalysis.com

Reactions of the Beta-Keto Ester Moiety in this compound

The β-keto ester side chain is the most reactive component of this compound. This 1,3-dicarbonyl functionality is a classic and versatile building block in organic synthesis, primarily due to the acidity of the α-proton (the proton on the carbon between the two carbonyl groups) and the electrophilicity of the two carbonyl carbons. researchgate.netyoutube.com

Condensation Reactions for Formation of Polycyclic Systems

The active methylene (B1212753) group of the β-keto ester can be deprotonated by a base to form a stabilized enolate. This nucleophilic enolate is central to a variety of condensation reactions. When reacted with bifunctional electrophiles, this moiety can serve as a linchpin for the construction of complex polycyclic and heterocyclic systems. For example, condensation with α,β-unsaturated ketones (a Michael-Robinson annulation sequence) can lead to the formation of six-membered rings fused to the parent structure, although such applications would be highly dependent on the specific reaction partners and conditions.

Cyclization Reactions for Fused Heterocycle Construction (e.g., Pyrimidine (B1678525) Derivatives)

A prominent and well-documented reaction of β-keto esters is their use in the synthesis of fused heterocyclic systems, particularly pyrimidines. acs.orgnih.gov The Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a classic and efficient method for constructing the pyrimidine ring. slideshare.netmdpi.com

In this reaction, the β-keto ester moiety of this compound can react with various amidines, ureas, or guanidines to form azetidinyl-substituted pyrimidin-4-ols or related heterocycles. bu.edu.eg The reaction proceeds via initial nucleophilic attack of the amidine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. This approach provides a direct route to novel azetidine-substituted pyrimidines, which are scaffolds of significant interest in medicinal chemistry.

| Reagent | Resulting Heterocyclic System | Potential Substituents on Heterocycle |

| Guanidine (B92328) | 2-Aminopyrimidine | An amino group at the 2-position of the pyrimidine ring. |

| Urea | Pyrimidin-2,4-diol (Uracil analog) | Hydroxyl/oxo groups at the 2 and 4-positions. |

| Acetamidine | 2-Methylpyrimidine | A methyl group at the 2-position. |

| Benzamidine | 2-Phenylpyrimidine | A phenyl group at the 2-position. |

This table outlines the potential pyrimidine derivatives that can be synthesized from the β-keto ester moiety of this compound through condensation with various reagents.

Stereochemical Aspects in Azetidine Synthesis

Enantioselective and Diastereoselective Synthesis of Azetidines

The construction of the chiral azetidine (B1206935) core is a foundational step in the synthesis of optically active derivatives. Enantioselective and diastereoselective methods aim to create specific stereoisomers directly, avoiding the need for resolving racemic mixtures.

Enantioselective Approaches: Catalytic enantioselective methods are highly sought after for their efficiency. For instance, the copper-catalyzed asymmetric boryl allylation of azetines can produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov This process installs two adjacent stereocenters with excellent control. While the target molecule is a 3-substituted azetidine, similar catalytic strategies involving asymmetric addition to an azetine precursor or the enantioselective functionalization of an N-Boc-azetidine could be envisioned.

Another powerful strategy involves the intramolecular cyclization of a chiral precursor. For example, enantiopure γ-amino alcohols can undergo intramolecular cyclization to yield chiral azetidines. rsc.org The stereochemistry of the final product is dictated by the stereocenter(s) present in the open-chain precursor, which can often be sourced from the chiral pool, such as amino acids.

Diastereoselective Methods: When a precursor already contains a chiral center, it can direct the stereochemical outcome of a subsequent reaction. The reduction of C3-functionalized azetidin-2-ones using reagents like sodium borohydride (B1222165) can proceed with high diastereoselectivity, favoring the formation of trans-azetidines. rsc.org Similarly, the diastereoselective hydrozirconation of azetines has been used to create cis-2,3-disubstituted azetidines. rsc.org For a molecule like 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, if the azetidine ring were formed from a precursor already containing a chiral element, that element could influence the configuration at the C3 position during a key bond-forming step.

| Method | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Asymmetric Boryl Allylation | Cu/Bisphosphine Catalyst | High Enantioselectivity | nih.gov |

| Reduction of Azetidin-2-one | Sodium Borohydride | High Diastereoselectivity (trans) | rsc.org |

| Hydrozirconation of Azetine | Schwartz Reagent | High Diastereoselectivity (cis) | rsc.org |

Chiral Auxiliary-Mediated Approaches for Enantiocontrol

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. rsc.org Once the desired stereochemistry is established, the auxiliary is removed. This is a robust and widely used strategy for asymmetric synthesis.

One of the most versatile chiral auxiliaries is tert-butanesulfinamide, often referred to as Ellman's auxiliary. rsc.orgsigmaaldrich.com It can be condensed with aldehydes or ketones to form N-sulfinyl imines. Subsequent nucleophilic addition to these imines proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. sigmaaldrich.com A synthetic route toward a chiral 3-aminoazetidine derivative could employ this auxiliary to set the stereocenter, which could then be further elaborated to the target β-keto ester. For example, a stereoselective allylation of an imine using an Ellman auxiliary protocol has been used to generate a chiral homoallylic amine, a precursor for azetidine synthesis. rsc.org

Another common strategy involves using chiral amines like (S)-1-phenylethylamine. This auxiliary can serve as both a source of nitrogen and a controller of stereochemistry during the formation of the azetidine ring. rsc.orgsemanticscholar.org Cyclization reactions of precursors attached to this auxiliary often exhibit high diastereoselectivity due to steric hindrance, which favors one transition state over the other. After the ring is formed, the auxiliary can be removed, typically by hydrogenolysis, to yield the enantiomerically enriched azetidine.

| Chiral Auxiliary | Typical Application | Key Feature | References |

| tert-Butanesulfinamide | Asymmetric addition to imines | Directs nucleophilic attack | rsc.orgsigmaaldrich.comrsc.org |

| (S)-1-Phenylethylamine | Diastereoselective cyclization | Serves as nitrogen source and chiral director | rsc.orgsemanticscholar.org |

Optical Resolution of Racemic Azetidine Derivatives (e.g., via Chiral Resolving Agents)

When an enantioselective synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through a process called optical resolution. wikipedia.org A common and scalable method is the formation of diastereomeric salts. pharmtech.com

This technique involves reacting the racemic compound with a single enantiomer of a second chiral compound, known as a resolving agent. tcichemicals.com For a racemic azetidine carboxylic acid, a suitable resolving agent would be a chiral base, such as (R)- or (S)-1-phenylethylamine. The reaction produces a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.

The general procedure is as follows:

Salt Formation: The racemic azetidine derivative (e.g., N-Boc-azetidine-3-carboxylic acid, a precursor to the target molecule) is treated with a sub-stoichiometric amount (often 0.5 equivalents) of a chiral resolving agent in a suitable solvent.

Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

Separation: The crystallized salt is separated by filtration.

Liberation: The optically pure azetidine derivative is recovered from the diastereomeric salt by treatment with an acid (to remove a basic resolving agent) or a base (to remove an acidic resolving agent). The resolving agent can often be recovered and reused. wikipedia.org

This method's success is highly dependent on the choice of resolving agent and crystallization solvent, often requiring empirical screening to find optimal conditions. pharmtech.com

| Resolving Agent Type | Target Molecule Functionality | Principle of Separation | References |

| Chiral Base (e.g., 1-Phenylethylamine) | Carboxylic Acid | Diastereomeric Salt Crystallization | wikipedia.org |

| Chiral Acid (e.g., Tartaric Acid) | Amine | Diastereomeric Salt Crystallization | wikipedia.orgpharmtech.com |

Control of Stereochemistry in Asymmetric Cycloaddition Reactions

Cycloaddition reactions that form the azetidine ring in a single step offer a highly convergent approach to these heterocycles. When performed under asymmetric control, they can directly generate enantiomerically enriched products.

The aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. wikipedia.orgwikipedia.org The stereochemical outcome of this reaction can be controlled by using a chiral sensitizer (B1316253). nih.gov In this process, a chiral sensitizer transfers energy to one of the reactants, and the subsequent cycloaddition occurs within a chiral environment, leading to the preferential formation of one enantiomer. Recent developments have enabled these reactions to be carried out with visible light in the presence of a chiral catalyst, achieving high yields and excellent enantioselectivities (e.g., 86–98% ee). nih.gov

1,3-Dipolar cycloadditions are also powerful tools, typically for forming five-membered rings. wikipedia.org However, they can be integrated into synthetic sequences to produce azetidines. For instance, an azomethine ylide can undergo a [3+2] cycloaddition with a dipolarophile, and subsequent transformations of the resulting pyrrolidine (B122466) could lead to an azetidine. The stereochemistry of the initial cycloaddition is well-controlled and can be influenced by chiral catalysts or auxiliaries, setting the stereocenters that are carried through the synthesis. researchgate.net

| Cycloaddition Type | Reactants | Method of Stereocontrol | References |

| Aza Paternò–Büchi [2+2] | Imine + Alkene | Chiral Photosensitizer/Catalyst | nih.govnih.gov |

| 1,3-Dipolar Cycloaddition [3+2] | Azomethine Ylide + Dipolarophile | Chiral Lewis Acid Catalyst | researchgate.net |

Epimerization Processes in Azetidine Derivatives and their Control

A significant stereochemical challenge specific to this compound is the potential for epimerization at the C3 position. The target molecule possesses a β-keto ester moiety at C3. The proton attached to the C3 carbon is positioned between two carbonyl groups (one from the ketone and one from the ester), making it significantly acidic.

Under either basic or, in some cases, acidic conditions, this proton can be readily abstracted to form a planar enolate intermediate. Subsequent reprotonation of this achiral enolate can occur from either face, leading to a loss of stereochemical integrity at the C3 center. This process, known as epimerization or racemization, would result in a mixture of stereoisomers, negating the efforts to achieve enantiopurity.

Control of Epimerization: To prevent epimerization, it is critical to maintain careful control over the reaction conditions throughout the synthesis, particularly in steps following the establishment of the C3 stereocenter.

pH Control: Strictly neutral or mildly acidic conditions should be employed whenever possible. The use of strong bases or prolonged exposure to even weak bases (like tertiary amines used in subsequent steps) should be avoided.

Temperature: Reactions should be carried out at the lowest possible temperature to minimize the rate of proton exchange.

Purification: Chromatographic purification should be performed using buffered mobile phases if necessary, and care should be taken to avoid basic media (e.g., ammonia (B1221849) in methanol) if the compound is sensitive.

The proclivity for epimerization is a critical consideration that must be managed during the synthesis and handling of β-keto ester-substituted azetidines to ensure the stereochemical fidelity of the final product.

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum of "1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine" would be expected to show distinct signals for each unique proton. The integration of these signals would correspond to the number of protons, their splitting patterns (multiplicity) would reveal adjacent protons, and their chemical shifts would indicate the electronic environment. For instance, the protons of the ethoxy group would appear as a characteristic triplet and quartet. chemscene.com The nine equivalent protons of the Boc protecting group would yield a sharp singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group. For example, the carbonyl carbons of the ester and the Boc group would appear at the downfield region of the spectrum. chemscene.comsigmaaldrich.com

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could be used to probe the nitrogen environment within the azetidine (B1206935) ring. ¹⁹F NMR would only be applicable if the molecule contained fluorine atoms, which "this compound" does not.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and contains predicted data based on the chemical structure.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -OCH₂CH₃ (Ethyl) | ~1.25 | Triplet | 3H |

| -OCH₂CH₃ (Ethyl) | ~4.15 | Quartet | 2H |

| Azetidine ring protons | 3.50 - 4.20 | Multiplets | 5H |

| -COCH₂CO- | ~3.40 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and contains predicted data based on the chemical structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ (Boc) | ~28 |

| -C(CH₃)₃ (Boc) | ~80 |

| -OCH₂CH₃ (Ethyl) | ~14 |

| -OCH₂CH₃ (Ethyl) | ~61 |

| Azetidine ring carbons | 45 - 60 |

| C=O (Ester) | ~167 |

| C=O (Boc) | ~156 |

| C=O (Keto) | ~202 |

| -COCH₂CO- | ~50 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. A multiplicity-edited HSQC spectrum further distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assigning the complex signals of the azetidine ring and the side chain.

Other 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the azetidine ring and the ethyl group. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is key for confirming the connection between the azetidine ring and the propanoyl side chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and formula.

HRMS provides a very precise measurement of the mass of the parent ion, allowing for the determination of the elemental composition of the molecule. For "this compound" (C₁₃H₂₁NO₅), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₃H₂₁NO₅ | [M+H]⁺ | 272.1498 |

| C₁₃H₂₁NO₅ | [M+Na]⁺ | 294.1317 |

LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component. The retention time from the LC provides a characteristic value for the compound under specific conditions, while the mass spectrometer confirms its molecular weight.

Chromatographic Methods in Research and Purification

Chromatography is a cornerstone technique for the separation and purification of synthetic intermediates like "this compound" from complex reaction mixtures. Both achiral and chiral chromatographic methods are employed to ensure high purity and to resolve stereoisomers.

Following its synthesis, "this compound" is typically purified from starting materials, reagents, and byproducts using column chromatography. Silica gel is the most common stationary phase for this class of moderately polar compounds.

The purification process involves loading the crude reaction mixture onto a column packed with silica gel and eluting with a solvent system of appropriate polarity. A common mobile phase for purifying β-keto esters and related Boc-protected intermediates consists of a gradient or isocratic mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, typically ethyl acetate (B1210297). The separation is based on the differential adsorption of the components onto the silica surface. Automated flash chromatography systems are frequently used to improve the efficiency and reproducibility of this purification step, allowing for the collection of highly pure fractions of the target compound. For instance, a close analog, tert-butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate, is purified using flash column chromatography to isolate the final product. muni.cz

Table 1: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate mixtures |

| Elution Mode | Gradient or Isocratic |